![molecular formula C12H7N3O4 B14417177 7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione CAS No. 82241-23-4](/img/structure/B14417177.png)
7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzoyl-2,4,7-triazabicyclo[420]oct-1(6)-ene-3,5,8-trione is a complex organic compound that belongs to the class of triazabicyclo compounds These compounds are known for their unique bicyclic structure, which includes a triazole ring fused with a bicyclo[420]octane system
Vorbereitungsmethoden
The synthesis of 7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the transformation of t-butyl hydroxy (4-iodomethyl-2-oxoazetidin-1-yl)acetate into t-butyl 4-t-butoxycarbonyl-8-oxo-1,3,4-triazabicyclo[4.2.0]oct-2-ene-2-carboxylate through sequential reactions involving thionyl chloride, t-butyl carbazate, and silver (I) oxide . This process includes the formation of intermediate compounds, which are then converted into the final product through further chemical reactions.
Analyse Chemischer Reaktionen
7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, t-butyl carbazate, and silver (I) oxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium hydroxide followed by iodomethane can lead to the formation of methyl 1-t-butoxycarbonyl-3-methoxycarbonyl-1,4,5,6-tetrahydro-1,2,4-triazin-5-ylacetate .
Wissenschaftliche Forschungsanwendungen
7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione has several applications in scientific research. It is used as an intermediate in the synthesis of β-lactam antibiotics and other complex organic molecules Its unique structure makes it a valuable compound for studying various chemical reactions and mechanisms
Wirkmechanismus
The mechanism of action of 7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione involves its interaction with various molecular targets and pathways. The compound’s triazole ring and bicyclic structure allow it to participate in multiple chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The specific molecular targets and pathways involved in its mechanism of action depend on the context of its use, such as in the synthesis of antibiotics or other pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione can be compared with other similar compounds, such as 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene and 4-t-butoxycarbonyl-8-oxo-1,3,4-triazabicyclo[4.2.0]oct-2-ene-2-carboxylate These compounds share similar bicyclic structures and triazole rings but differ in their substituents and specific chemical properties The uniqueness of 7-Benzoyl-2,4,7-triazabicyclo[42
Eigenschaften
CAS-Nummer |
82241-23-4 |
|---|---|
Molekularformel |
C12H7N3O4 |
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
7-benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione |
InChI |
InChI=1S/C12H7N3O4/c16-9-8-7(13-12(19)14-9)11(18)15(8)10(17)6-4-2-1-3-5-6/h1-5H,(H2,13,14,16,19) |
InChI-Schlüssel |
JLYDIEPUDSTKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C3=C(C2=O)NC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


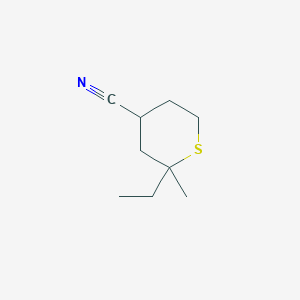
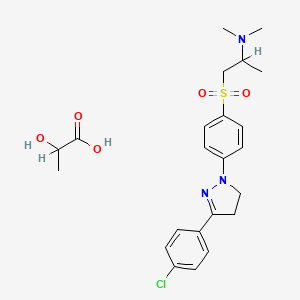
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)


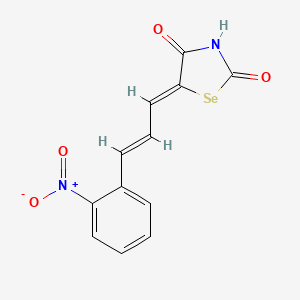
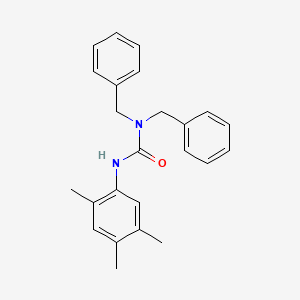
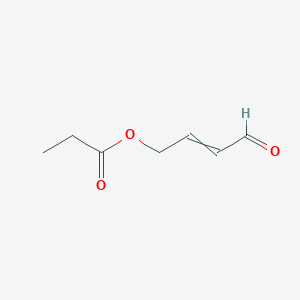
![3,3'-[(4-tert-Butyl-1,2-phenylene)bis(oxy)]di(propan-1-ol)](/img/structure/B14417153.png)
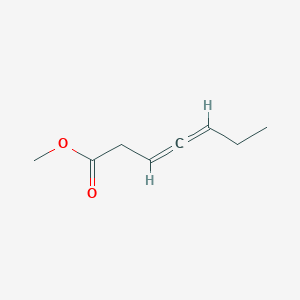
![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)
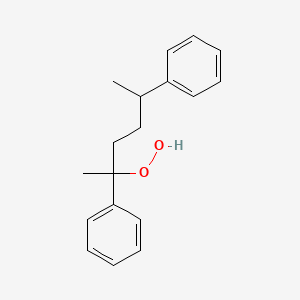
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
